Dihydro-3-(3-pyridoyl)-2-(3H)-furanone
Overview
Description
3-(Pyridine-3-carbonyl)oxolan-2-one is a heterocyclic compound that features a pyridine ring attached to an oxolan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridine-3-carbonyl)oxolan-2-one typically involves the reaction of pyridine-3-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with a suitable nucleophile, such as an alcohol or amine, to yield the desired oxolan-2-one derivative .
Industrial Production Methods
Industrial production methods for 3-(Pyridine-3-carbonyl)oxolan-2-one may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridine-3-carbonyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring or the oxolan-2-one moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce alcohol or amine derivatives .
Scientific Research Applications
3-(Pyridine-3-carbonyl)oxolan-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyridine-3-carbonyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylic acid: A precursor in the synthesis of 3-(Pyridine-3-carbonyl)oxolan-2-one.
Oxolan-2-one derivatives: Compounds with similar structures but different substituents on the oxolan-2-one ring.
Pyridine derivatives: Compounds with modifications on the pyridine ring, offering different chemical and biological properties.
Uniqueness
3-(Pyridine-3-carbonyl)oxolan-2-one is unique due to its combination of a pyridine ring and an oxolan-2-one moiety, which imparts distinct chemical reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Properties
IUPAC Name |
3-(pyridine-3-carbonyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9(7-2-1-4-11-6-7)8-3-5-14-10(8)13/h1-2,4,6,8H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHJLYJXRFFCQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1C(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394766 | |
Record name | 3-(Pyridine-3-carbonyl)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59578-61-9 | |
Record name | 3-(Pyridine-3-carbonyl)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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